Cas no 826-45-9 ([4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol)

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol structure
826-45-9 structure
Product Name:[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
N.o CAS:826-45-9
MF:C10H18O2
MW:170.248723506927
MDL:MFCD23135544
CID:687315
PubChem ID:13227630
Update Time:2024-10-27

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Propriedades químicas e físicas

Nomes e Identificadores

    • Bicyclo[2.2.2]octane-1,4-diyldimethanol
    • [4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
    • Bicyclo[2.2.2]octane-1,4-dimethanol
    • 1,4-Bis(hydroxymethyl)bicyclo[2.2.2]octane
    • 1,4-Bis(hydroxylmethyl)bicyclo[2.2.2]octane
    • [4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-yl]methanol
    • CS-0042234
    • AC2223
    • DS-4127
    • MFCD23135544
    • 1,4-bis(hydroxymethyl)bicyclo[2.2.2.]octane
    • 826-45-9
    • DB-360177
    • SCHEMBL25056171
    • SCHEMBL11799796
    • (Bicyclo[2.2.2]octane-1,4-diyl)dimethanol
    • SY103165
    • EN300-373273
    • DTXSID00530170
    • AKOS016006918
    • MDL: MFCD23135544
    • Inchi: 1S/C10H18O2/c11-7-9-1-2-10(8-12,5-3-9)6-4-9/h11-12H,1-8H2
    • Chave InChI: DLBHMXBDKPROEG-UHFFFAOYSA-N
    • SMILES: OCC12CCC(CC1)(CO)CC2

Propriedades Computadas

  • Massa Exacta: 170.130679813g/mol
  • Massa monoisotópica: 170.130679813g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 132
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.8
  • Superfície polar topológica: 40.5Ų

Propriedades Experimentais

  • Ponto de ebulição: 298.8±8.0°C at 760 mmHg
  • PSA: 40.46000
  • LogP: 1.31160

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Informações de segurança

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Preçomais >>

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[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
Referência
Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals
Karlen, Steven D.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(34), 14973-14977

Método de produção 2

Condições de reacção
Referência
Unexpectedly Similar Charge Transfer Rates through Benzo-Annulated Bicyclo[2.2.2]octanes
Goldsmith, Randall H.; et al, Journal of the American Chemical Society, 2008, 130(24), 7659-7669

Método de produção 3

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
Referência
Novel vitamin D receptor ligands bearing a spherical hydrophobic core structure-Comparison of bicyclic hydrocarbon derivatives with boron cluster derivatives
Wongmayura, Angsuma; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(4), 1756-1760

Método de produção 4

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  48 h, reflux
Referência
Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with Distinct Gigahertz Rotation at Two Sites
Lemouchi, Cyprien; et al, Journal of the American Chemical Society, 2011, 133(16), 6371-6379

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Sodium hydroxide-d Solvents: Triethylene glycol ;  36 h, 210 °C; 210 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Ultrafast rotation in an amphidynamic crystalline metal organic framework
Vogelsberg, Cortnie S.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2017, 114(52), 13613-13618

Método de produção 6

Condições de reacção
1.1 -
2.1 Reagents: Lithium aluminum hydride
Referência
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
2.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Ethylene glycol ;  reflux
Referência
Molecular Rods: Facile Desymmetrization of 1,4-Diethynylbicyclo[2.2.2]octane
Kaleta, Jiri ; et al, European Journal of Organic Chemistry, 2018, 2018(37), 5137-5142

Método de produção 8

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
2.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  48 h, reflux
Referência
Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with Distinct Gigahertz Rotation at Two Sites
Lemouchi, Cyprien; et al, Journal of the American Chemical Society, 2011, 133(16), 6371-6379

Método de produção 9

Condições de reacção
1.1 -
2.1 Reagents: Hydrogen ,  Nickel Solvents: Ethanol ;  3 d, reflux
3.1 -
Referência
Unexpectedly Similar Charge Transfer Rates through Benzo-Annulated Bicyclo[2.2.2]octanes
Goldsmith, Randall H.; et al, Journal of the American Chemical Society, 2008, 130(24), 7659-7669

Método de produção 10

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  5 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
3.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Diethylene glycol ;  48 h, reflux
Referência
Ultra-fast Rotors for Molecular Machines and Functional Materials via Halogen Bonding: Crystals of 1,4-Bis(iodoethynyl)bicyclo[2.2.2]octane with Distinct Gigahertz Rotation at Two Sites
Lemouchi, Cyprien; et al, Journal of the American Chemical Society, 2011, 133(16), 6371-6379

Método de produção 11

Condições de reacção
1.1 Reagents: Lithium aluminum hydride
Referência
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Método de produção 12

Condições de reacção
1.1 Reagents: Lithium aluminum hydride
Referência
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Método de produção 13

Condições de reacção
1.1 Reagents: Lithium aluminum hydride
Referência
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Método de produção 14

Condições de reacção
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Ethylene glycol ;  reflux
Referência
Molecular Rods: Facile Desymmetrization of 1,4-Diethynylbicyclo[2.2.2]octane
Kaleta, Jiri ; et al, European Journal of Organic Chemistry, 2018, 2018(37), 5137-5142

Método de produção 15

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referência
Competitive carbon-oxygen cleavage, sulfur-oxygen cleavage, and electron transfer in the lithium aluminum hydride reduction of hindered disulfonates
Wang, Shin Shin; et al, Journal of Organic Chemistry, 1985, 50(5), 653-6

Método de produção 16

Condições de reacção
1.1 Catalysts: Nickel Solvents: Ethanol ;  48 h, reflux
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
Referência
Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals
Karlen, Steven D.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(34), 14973-14977

Método de produção 17

Condições de reacção
1.1 Reagents: Hydrogen ,  Nickel Solvents: Ethanol ;  3 d, reflux
2.1 -
Referência
Unexpectedly Similar Charge Transfer Rates through Benzo-Annulated Bicyclo[2.2.2]octanes
Goldsmith, Randall H.; et al, Journal of the American Chemical Society, 2008, 130(24), 7659-7669

Método de produção 18

Condições de reacção
1.1 -
2.1 Reagents: Lithium aluminum hydride
Referência
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Método de produção 19

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux; reflux → rt
1.2 Reagents: Potassium hydroxide Solvents: Water ;  neutralized
2.1 Reagents: Sodium hydroxide ,  Sodium hydroxide-d Solvents: Triethylene glycol ;  36 h, 210 °C; 210 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Ultrafast rotation in an amphidynamic crystalline metal organic framework
Vogelsberg, Cortnie S.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2017, 114(52), 13613-13618

Método de produção 20

Condições de reacção
1.1 -
2.1 -
3.1 Reagents: Lithium aluminum hydride
Referência
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Método de produção 21

Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Chloroform ;  cooled; rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
2.1 Catalysts: Nickel Solvents: Ethanol ;  48 h, reflux
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C
Referência
Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals
Karlen, Steven D.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2010, 107(34), 14973-14977

Método de produção 22

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, rt; 2.5 h, reflux; reflux → rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux; reflux → rt
2.2 Reagents: Potassium hydroxide Solvents: Water ;  neutralized
3.1 Reagents: Sodium hydroxide ,  Sodium hydroxide-d Solvents: Triethylene glycol ;  36 h, 210 °C; 210 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referência
Ultrafast rotation in an amphidynamic crystalline metal organic framework
Vogelsberg, Cortnie S.; et al, Proceedings of the National Academy of Sciences of the United States of America, 2017, 114(52), 13613-13618

Método de produção 23

Condições de reacção
1.1 -
2.1 -
3.1 Reagents: Lithium aluminum hydride
Referência
Synthesis, characterization, and chemistry of bridgehead-functionalized bicyclo[2.2.2]octanes: reactions at neopentyl sites
Kumar, Kanta; et al, Journal of Organic Chemistry, 1984, 49(4), 665-70

Método de produção 24

Condições de reacção
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ;  reflux
3.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Ethylene glycol ;  reflux
Referência
Molecular Rods: Facile Desymmetrization of 1,4-Diethynylbicyclo[2.2.2]octane
Kaleta, Jiri ; et al, European Journal of Organic Chemistry, 2018, 2018(37), 5137-5142

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Raw materials

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Preparation Products

[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol Fornecedores

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:826-45-9)Bicyclo[2.2.2]octane-1,4-dimethanol
Número da Ordem:sfd11661
Estado das existências:in Stock
Quantidade:200kg
Pureza:99.9%
Informação de Preços Última Actualização:Friday, 19 July 2024 14:36
Preço ($):discuss personally
E- mail:sales2@senfeida.com
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:826-45-9)[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
Número da Ordem:A864372
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:46
Preço ($):692.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:826-45-9)Bicyclo[2.2.2]octane-1,4-dimethanol
sfd11661
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
E- mail
Amadis Chemical Company Limited
(CAS:826-45-9)[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]methanol
A864372
Pureza:99%
Quantidade:25g
Preço ($):692.0
E- mail